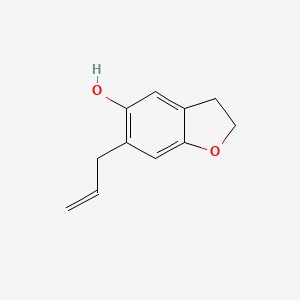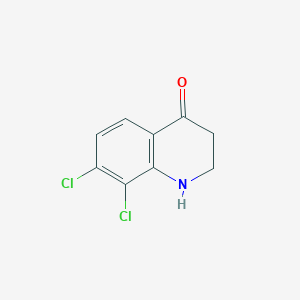
7,8-dichloro-2,3-dihydro-4(1H)-Quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone is a chlorinated quinolinone derivative Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dichloro-2,3-dihydro-4(1H)-quinolinone typically involves the following steps:
Starting Materials: The synthesis often begins with quinoline or its derivatives as starting materials.
Chlorination: The introduction of chlorine atoms at the 7 and 8 positions of the quinoline ring is achieved through chlorination reactions. This can be done using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reduction: The quinoline ring is then reduced to form the dihydroquinolinone structure. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions at the chlorine positions can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Oxidation products include quinone derivatives with different substitution patterns.
Dihydroquinoline Derivatives: Reduction products include various dihydroquinoline derivatives.
Substituted Derivatives: Substitution reactions can yield a range of functionalized derivatives.
Aplicaciones Científicas De Investigación
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives used in organic synthesis.
Biology: The compound and its derivatives are studied for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 7,8-dichloro-2,3-dihydro-4(1H)-quinolinone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.
Comparación Con Compuestos Similares
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone is compared with other similar compounds to highlight its uniqueness:
Quinoline: The parent compound without chlorine substitution.
6-Chloroquinoline: Similar structure but with chlorine at a different position.
8-Chloroquinoline: Another positional isomer with chlorine at the 8 position.
Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and potential benefits.
Propiedades
Número CAS |
36054-20-3 |
|---|---|
Fórmula molecular |
C9H7Cl2NO |
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
7,8-dichloro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-2,12H,3-4H2 |
Clave InChI |
HYMDHSNISQZJJU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1=O)C=CC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



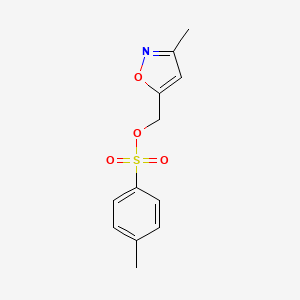

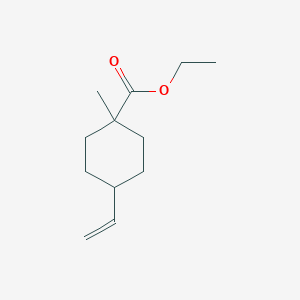
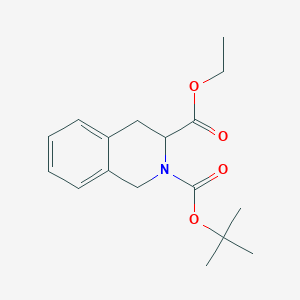

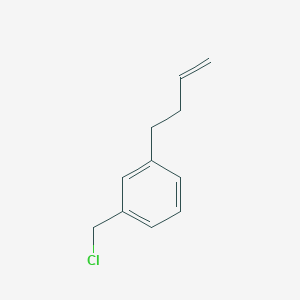
![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)


![4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)
![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)
![1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
